
N-(2-Phenylpentan-2-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Phenylpentan-2-yl)prop-2-enamide, also known as GW501516 or Endurobol, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance.
Wirkmechanismus
N-(2-Phenylpentan-2-yl)prop-2-enamide works by activating PPARδ, which is a transcription factor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARδ leads to an increase in fatty acid oxidation and glucose uptake, which results in improved energy metabolism and endurance.
Biochemical and Physiological Effects:
N-(2-Phenylpentan-2-yl)prop-2-enamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to improved energy metabolism and endurance. It also enhances mitochondrial biogenesis, which is important for cellular energy production. Studies have also suggested that N-(2-Phenylpentan-2-yl)prop-2-enamide may have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Phenylpentan-2-yl)prop-2-enamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable and has a long shelf life. However, there are some limitations to its use. It is relatively expensive compared to other drugs, and there is limited information on its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Phenylpentan-2-yl)prop-2-enamide. One area of research is the development of more potent and selective PPARδ agonists. Another area of research is the investigation of the drug's potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. Additionally, there is a need for more studies on the long-term effects of N-(2-Phenylpentan-2-yl)prop-2-enamide.
Conclusion:
In conclusion, N-(2-Phenylpentan-2-yl)prop-2-enamide is a synthetic drug that has gained popularity among athletes and bodybuilders due to its ability to enhance endurance and performance. However, it has also been extensively studied for its potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. The drug works by activating PPARδ, which leads to improved energy metabolism and endurance. While N-(2-Phenylpentan-2-yl)prop-2-enamide has several advantages for lab experiments, there are also some limitations to its use. Further research is needed to fully understand the drug's potential therapeutic benefits and long-term effects.
Synthesemethoden
The synthesis of N-(2-Phenylpentan-2-yl)prop-2-enamide involves the reaction between 2-bromo-4'-methylpropiophenone and 5-amino-1-pentanol in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with trifluoroacetic acid to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Phenylpentan-2-yl)prop-2-enamide has been extensively studied for its potential therapeutic benefits in the treatment of metabolic and cardiovascular diseases. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating lipid and glucose metabolism. Studies have also suggested that N-(2-Phenylpentan-2-yl)prop-2-enamide may have anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
N-(2-phenylpentan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-4-11-14(3,15-13(16)5-2)12-9-7-6-8-10-12/h5-10H,2,4,11H2,1,3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPWSZCUNBMJTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylpentan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

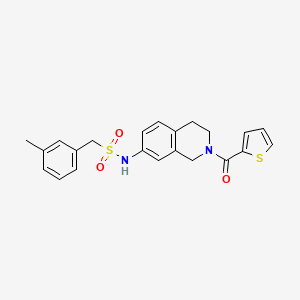
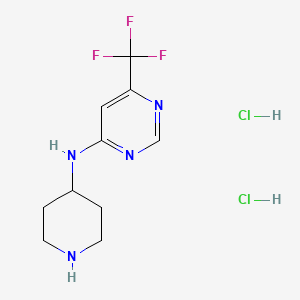
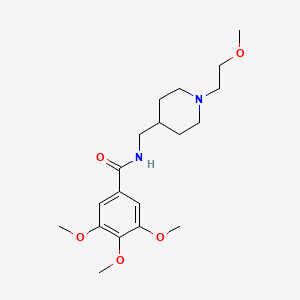
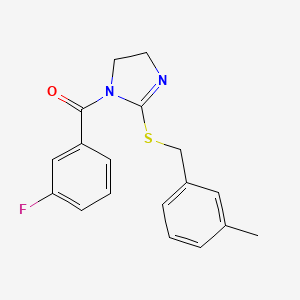
![3-(1H-indol-3-yl)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B2505670.png)
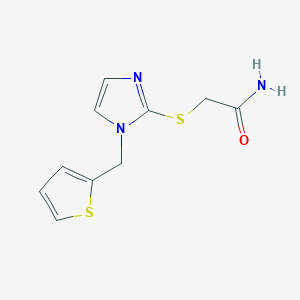
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,6-dichlorobenzenesulfonamide](/img/structure/B2505672.png)
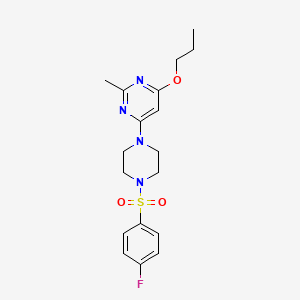
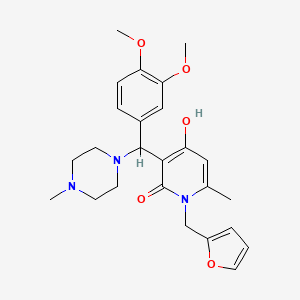
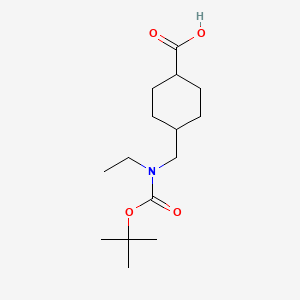
![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)
